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Foundational

A Technical Guide to the Multifaceted Mechanism of Action of Tesmilifene (DPPE Fumarate)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Tesmilifene, also known by the abbreviation DPPE (from its chemical name N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) and formulated...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesmilifene, also known by the abbreviation DPPE (from its chemical name N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) and formulated as DPPE fumarate, is an investigational small molecule developed as a chemopotentiator. While initial clinical trials in metastatic breast cancer showed a perplexing combination of a significant overall survival benefit without a corresponding increase in initial tumor response, a subsequent larger trial was terminated, leaving its clinical future uncertain.[1][2][3] This guide delves into the complex and multifaceted mechanism of action of Tesmilifene, synthesizing years of research to provide a coherent framework for understanding its unique biological activities. The core mechanisms include a paradoxical activation of P-glycoprotein leading to a bioenergetic catastrophe in resistant cells, inhibition of key Cytochrome P450 enzymes, preferential targeting of tumor-initiating cells, and antagonism of intracellular histamine. This document provides an in-depth exploration of these pathways, supported by experimental protocols and data, to inform future research and drug development efforts.

Introduction: Defining and Disambiguating Tesmilifene

Scientific clarity is paramount when discussing molecular agents. The term "DPPE fumarate" requires careful disambiguation to prevent confusion with similarly named compounds.

  • Tesmilifene (DPPE): The subject of this guide, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative structurally related to tamoxifen but lacking the critical structural components for estrogen receptor binding.[4] Its primary investigation has been as an agent that enhances the efficacy of cytotoxic chemotherapy.[5]

  • Phospholipid DPPE: This is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, a common phospholipid used in the formation of liposomes and lipid nanoparticles for drug delivery. It shares the "DPPE" acronym but is a fundamentally different molecule with a distinct function in pharmaceutics, not pharmacology.

  • Dimethyl Fumarate (DMF): This is an approved oral treatment for multiple sclerosis and psoriasis. It has a well-characterized immunomodulatory and antioxidant mechanism of action, primarily through the Nrf2 pathway. It is chemically and mechanistically unrelated to Tesmilifene.

Tesmilifene's journey is marked by intriguing clinical data. A pivotal Phase III trial (NCIC MA.19) demonstrated that the addition of Tesmilifene to doxorubicin resulted in a 50% longer survival for patients with metastatic breast cancer compared to doxorubicin alone.[6] This survival advantage, however, was not accompanied by a higher initial tumor response rate, pointing towards a non-traditional mechanism of action.[1][7] This guide will dissect the molecular underpinnings that may explain these clinical observations.

Core Mechanisms of Action

Tesmilifene does not appear to have a single, linear mechanism. Instead, it operates through several interconnected pathways that collectively contribute to its chemopotentiating and unique anti-cancer effects.

Modulation of P-glycoprotein: A Paradigm of Bioenergetic Catastrophe

The overexpression of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a primary mechanism of multidrug resistance (MDR) in cancer.[8][9] This ATP-dependent efflux pump actively removes cytotoxic agents from the cell, lowering their intracellular concentration below a therapeutic threshold.[8]

While early hypotheses suggested Tesmilifene might act as a simple P-gp inhibitor, a more compelling and explanatory model has emerged: Tesmilifene is an activating P-gp substrate .[10][11] This paradoxical mechanism proposes that Tesmilifene stimulates the P-gp pump to extrude both itself and co-administered chemotherapeutics (like anthracyclines) at a highly accelerated rate.[1][10]

This hyperactivation has a fatal consequence for the MDR cell:

  • Massive ATP Depletion: The P-gp pump is heavily reliant on ATP hydrolysis.[10] By forcing it into overdrive, Tesmilifene rapidly depletes the cell's energy reserves.

  • Mitochondrial Overload and Oxidative Stress: To compensate for the ATP drain, the cell's mitochondria ramp up the electron transport chain. In cancer cells, which often have dysfunctional mitochondria, this leads to a significant leakage of electrons and the massive generation of cytotoxic reactive oxygen species (ROS).[1]

  • Apoptotic Cell Death: The combination of profound energy depletion and overwhelming oxidative stress triggers apoptosis, selectively killing the MDR cells that are hyper-expressing the P-gp pump.[1]

This "bioenergetic catastrophe" model elegantly explains the clinical findings: the chemotherapy (e.g., doxorubicin) kills the drug-sensitive bulk of the tumor, while Tesmilifene selectively eliminates the aggressive, drug-resistant cell clones responsible for later relapse, leading to a delayed but significant improvement in overall survival.[1]

cluster_cell MDR Cancer Cell tes Tesmilifene pgp P-glycoprotein (P-gp) Efflux Pump tes->pgp Activates chemo Chemotherapy (e.g., Doxorubicin) chemo->pgp pgp->chemo Efflux atp ATP pgp->atp Consumes adp ADP + Pi atp->adp apoptosis Apoptosis atp->apoptosis Depletion Contributes to mito Mitochondrion adp->mito Demand Signal mito->atp Generates ros Reactive Oxygen Species (ROS) ↑↑ mito->ros Leakage ros->apoptosis Induces tes_ext Tesmilifene tes_ext->tes chemo_ext Chemotherapy chemo_ext->chemo

Caption: P-gp Activation and Bioenergetic Catastrophe Model.

Inhibition of Cytochrome P450 Enzymes

Many chemotherapeutic agents are metabolized and inactivated by Cytochrome P450 (CYP) enzymes in the liver and, in some cases, within the tumor itself.[12] Tesmilifene has been shown to bind to and inhibit several key isozymes involved in drug metabolism.[4][12]

Specifically, Tesmilifene evokes a "type I" substrate binding spectrum with CYP3A4, CYP2D6, and CYP1A1, indicating direct interaction with the enzyme's active site.[12] By inhibiting these enzymes, Tesmilifene can decrease the metabolic clearance of co-administered chemotherapy drugs that are CYP substrates. This leads to higher plasma concentrations and a longer half-life of the cytotoxic agent, potentially increasing its efficacy.

IsozymeBinding Affinity (KS)Implication in Chemotherapy
CYP3A4 31 ± 15 µMMetabolizes a wide range of drugs, including taxanes and anthracyclines.[12]
CYP2D6 4.1 ± 0.4 µMMetabolizes doxorubicin and other agents.[12]
CYP1A1 40 ± 9 µMInvolved in the metabolism of various pro-carcinogens and drugs.[12]
Table 1. Binding affinities of Tesmilifene for key human Cytochrome P450 isozymes. Data sourced from Brandes et al. (2000).[12]
Preferential Targeting of Tumor-Initiating Cells

The cancer stem cell or tumor-initiating cell (TIC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for tumor growth, metastasis, and relapse. In breast cancer, these cells are often identified by a CD44+:CD24−/low surface marker profile.[7]

Remarkably, research has demonstrated that Tesmilifene, at physiologically achievable concentrations, preferentially induces apoptosis in this CD44+:CD24−/low breast TIC population.[7] While conventional chemotherapy like doxorubicin killed both TIC and non-TIC populations equally, Tesmilifene selectively targeted the TICs.[7] Furthermore, in preclinical models, the combination of Tesmilifene and doxorubicin was able to completely eradicate tumorigenic cells.[7]

This selective action against the root cells of the malignancy provides a powerful alternative explanation for the delayed survival benefit seen in clinical trials. By eliminating the TICs, Tesmilifene may prevent or delay tumor recurrence, a benefit that would only become apparent long after the initial tumor response is measured.[1][7]

The Role of Intracellular Histamine Antagonism

The initial development of Tesmilifene stemmed from research into tamoxifen's non-estrogen receptor binding sites, termed "antiestrogen binding sites" (AEBS).[4] Tesmilifene was designed as a selective ligand for these sites without ER affinity. It was later discovered that histamine is an endogenous ligand for AEBS and that these sites are, in fact, the substrate-binding domains of certain microsomal enzymes, including the aforementioned Cytochrome P450s.[4]

Tesmilifene acts as a potent antagonist, displacing histamine from these intracellular sites.[5][13] While the direct downstream consequences of this specific action on tumor growth are still being elucidated, this discovery was foundational. It correctly identified P450 enzymes as a primary target of Tesmilifene and paved the way for the mechanistic investigations into its role in modulating drug metabolism.[12]

Experimental Validation & Methodologies

Validating the proposed mechanisms of action requires specific in vitro assays. The following are representative protocols for assessing two of Tesmilifene's key activities.

Protocol 1: P-glycoprotein Efflux Functional Assay (Calcein-AM Method)

This assay measures the function of the P-gp pump by monitoring the retention of a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively pumps Calcein-AM out of the cell before it can be converted. Inhibition (or modulation) of P-gp results in higher intracellular fluorescence.

Methodology:

  • Cell Culture: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental, non-resistant cell line (e.g., MCF-7) in a 96-well black, clear-bottom plate and culture to ~90% confluency.

  • Compound Incubation: Wash cells with warm buffer (HBSS). Add fresh buffer containing various concentrations of Tesmilifene, a positive control inhibitor (e.g., Verapamil), and a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash cells twice with ice-cold buffer to stop the reaction. Add fresh cold buffer and immediately measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Normalize the fluorescence of the resistant cell line to the parental cell line. Increased fluorescence in the presence of Tesmilifene indicates modulation of P-gp activity.

start Start: Seed P-gp+ and Parental Cells in 96-well Plate culture Culture to 90% Confluency start->culture wash1 Wash Cells with Warm Buffer culture->wash1 add_compounds Add Test Compounds: - Tesmilifene (various conc.) - Positive Control (Verapamil) - Vehicle Control (DMSO) wash1->add_compounds incubate1 Incubate for 30-60 min at 37°C add_compounds->incubate1 add_substrate Add Calcein-AM Substrate (Final Conc. 1 µM) incubate1->add_substrate incubate2 Incubate for 30 min at 37°C (Protected from Light) add_substrate->incubate2 wash2 Wash 2x with Ice-Cold Buffer incubate2->wash2 read Measure Fluorescence (Ex: 485nm, Em: 530nm) wash2->read analyze Analyze Data: Compare Fluorescence vs. Controls read->analyze end End: Determine P-gp Modulation Effect analyze->end

Caption: Experimental Workflow for a P-gp Efflux Assay.

Protocol 2: Cytochrome P450 Inhibition Assay (Luminescent Method)

This assay quantifies the activity of a specific CYP isozyme by measuring its ability to convert a pro-luciferin substrate into luciferin, which then generates a luminescent signal with a luciferase reagent. Inhibition of the CYP enzyme results in a decreased signal.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing the CYP3A4 enzyme (typically from human liver microsomes), the pro-luciferin substrate (e.g., Luciferin-PFBE), and buffer.[14]

  • Compound Plating: In a 96-well white plate, add Tesmilifene across a range of concentrations. Include a potent inhibitor control (e.g., Ketoconazole for CYP3A4) and a vehicle control.

  • Initiate Reaction: Add the CYP3A4 reaction mixture to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Signal Generation: Add a Luciferin Detection Reagent to each well. This reagent stops the CYP reaction and contains the luciferase needed to produce a luminescent signal from the converted substrate.

  • Signal Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Tesmilifene concentration relative to the vehicle control. Plot the data to determine the IC50 value.

Conclusion and Future Perspectives

The mechanism of action of Tesmilifene (DPPE fumarate) is a compelling example of molecular complexity in drug development. It is not a single-target agent but a multifaceted modulator of key cancer survival pathways. Its ability to paradoxically activate P-gp to induce a bioenergetic crisis, inhibit drug-metabolizing enzymes, and preferentially eliminate tumor-initiating cells provides a strong rationale for the survival benefits observed in early clinical trials.

The failure of the subsequent confirmatory trial highlights the significant challenges in translating such a complex mechanism into a consistent clinical outcome.[3] It may be that the unique effects of Tesmilifene are only beneficial in specific patient populations or tumor subtypes that are highly dependent on the pathways it targets.

Future research should focus on:

  • Biomarker Identification: Developing predictive biomarkers (e.g., high P-gp expression, TIC burden) to identify patients most likely to respond to Tesmilifene's unique profile.

  • Combination Therapies: Exploring rational combinations with other agents, particularly those that are substrates for P-gp and CYP3A4, or with therapies targeting non-TIC populations.

  • Repurposing: Investigating its potent ability to transiently open the blood-brain barrier for enhancing the delivery of CNS-targeted therapeutics.[15]

Understanding the intricate and interconnected mechanisms of Tesmilifene offers valuable insights for the design of next-generation chemopotentiators and strategies to overcome multidrug resistance and tumor recurrence.

References

  • Vincent, M. (2006). Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. Medical Hypotheses, 66(4), 715-731. Available at: [Link]

  • Wikipedia contributors. (2023, May 22). Tesmilifene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Grokipedia. (2026). Tesmilifene. Retrieved from [Link]

  • PubMed. (2006). Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. Medical Hypotheses, 66(4), 715-31. Available at: [Link]

  • Crasto, A. M. (2015). Tesmilifene, Antagonist of intracellular histamine. New Drug Approvals. Available at: [Link]

  • Clinical Trials Arena. (2007). Tesmilifene - Chemopotentiator for Cancer. Available at: [Link]

  • Ginestier, C., et al. (2009). Preferential Killing of Breast Tumor Initiating Cells by N,N-Diethyl-2-[4-(Phenylmethyl)Phenoxy]Ethanamine/Tesmilifene. Clinical Cancer Research, 15(1), 105-113. Available at: [Link]

  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & Experimental Toxicology, 27(2), 143-7. Available at: [Link]

  • Brandes, L. J., et al. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Chemotherapy and Pharmacology, 45(4), 298-304. Available at: [Link]

  • Fierce Biotech. (2007). YM BioSciences Announces Termination Of The Tesmilifene Phase III Trial. Available at: [Link]

  • BioSpace. (2007). YM BioSciences Provides Update On Tesmilifene Pivotal Trial. Available at: [Link]

  • PubChem. (n.d.). Tesmilifene. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Retrieved from [Link]

  • Deli, M. A., et al. (2001). Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat. Journal of Drug Targeting, 9(4), 279-90. Available at: [Link]

  • Aboul-Enein, H. Y., et al. (2012). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Pharmacognosy Reviews, 6(11), 39-50. Available at: [Link]

  • Veszelka, S., et al. (2018). Tesmilifene Modifies Brain Endothelial Functions and Opens the blood-brain/blood-glioma Barrier. Pharmaceutical Research, 35(6), 118. Available at: [Link]

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. Breast Cancer Research and Treatment, 49(1), 61-8. Available at: [Link]

  • Limtrakul, P., et al. (2007). Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline. BMC Pharmacology, 7, 4. Available at: [Link]

  • Charman, S. A., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Pharmacology & Translational Science, 4(3), 1156-1168. Available at: [Link]

  • Uddin, M. J., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 10, 591238. Available at: [Link]

  • Kim, H., et al. (2017). Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents. Evidence-Based Complementary and Alternative Medicine, 2017, 7309867. Available at: [Link]

  • Choi, Y. H., et al. (2025). Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation. Journal of Pharmacy and Pharmacology, 77(9), 1234-1245. Available at: [Link]

  • Gentry, J. R., et al. (2003). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 16(10), 1237-46. Available at: [Link]

  • Paine, M. F., et al. (2018). In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. Journal of Ethnopharmacology, 214, 1-8. Available at: [Link]

  • Xu, P., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2568. Available at: [Link]

  • El-bakoush, A., & Michel, H. E. (2017). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). Pharmacognosy Magazine, 13(50), 311-321. Available at: [Link]

Sources

Exploratory

The Synthesis and Purification of Tesmilifene Fumarate: A Technical Guide for Drug Development Professionals

Abstract Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that has been investigated as a chemopotentiating agent, designed to enhance the efficacy of co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that has been investigated as a chemopotentiating agent, designed to enhance the efficacy of conventional cancer therapies.[1] Although structurally related to tamoxifen, it notably lacks affinity for the estrogen receptor.[2] This in-depth technical guide provides a comprehensive overview of the synthesis and purification of tesmilifene and its subsequent conversion to the pharmaceutically relevant fumarate salt. The methodologies detailed herein are grounded in established principles of organic chemistry and process development, offering researchers and drug development professionals a robust framework for the production of high-purity tesmilifene fumarate. This guide elucidates the causal relationships behind experimental choices, ensuring a thorough understanding of the critical process parameters.

Introduction to Tesmilifene

Tesmilifene emerged from research into compounds that could modulate multidrug resistance in cancer cells, a significant hurdle in oncology.[2] Its mechanism of action is believed to involve the potentiation of cytotoxic agents, making it a subject of interest in combination therapies.[1] The synthesis of tesmilifene is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The subsequent formation of the fumarate salt enhances the compound's stability and suitability for pharmaceutical formulation.

This guide will detail a reliable synthetic route to tesmilifene free base, followed by its conversion to tesmilifene fumarate and subsequent purification to meet stringent pharmaceutical standards.

Chemical Synthesis of Tesmilifene Free Base

The core of tesmilifene's structure is an ether linkage, which is most efficiently constructed via the Williamson ether synthesis. This classic and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In the context of tesmilifene synthesis, this translates to the reaction of 4-benzylphenol with a suitable 2-(diethylamino)ethyl halide.

Synthetic Pathway Overview

The synthesis of tesmilifene free base is achieved through a one-pot reaction involving the deprotonation of 4-benzylphenol to form a phenoxide, which then acts as a nucleophile to displace the halide from 2-(diethylamino)ethyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 4-benzylphenol 4-Benzylphenol Reaction_Vessel Reaction Mixture 4-benzylphenol->Reaction_Vessel 2-diethylaminoethyl_chloride 2-(Diethylamino)ethyl Chloride Hydrochloride 2-diethylaminoethyl_chloride->Reaction_Vessel Base Sodium Hydroxide (NaOH) in Ethanol Base->Reaction_Vessel Deprotonation Heat Reflux Heat->Reaction_Vessel Tesmilifene_Base Tesmilifene (Free Base) Byproducts NaCl + H₂O Reaction_Vessel->Tesmilifene_Base SN2 Nucleophilic Substitution Reaction_Vessel->Byproducts

Rationale for Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong base that effectively deprotonates the phenolic hydroxyl group of 4-benzylphenol, creating the nucleophilic phenoxide ion necessary for the reaction. The use of a protic solvent like ethanol facilitates the dissolution of the reactants and the base.

  • Alkylating Agent: 2-(Diethylamino)ethyl chloride hydrochloride is a common and commercially available alkylating agent. The hydrochloride salt is typically used for its stability, and the free base is generated in situ or prior to the reaction.

  • Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate for the SN2 reaction to proceed to completion in a reasonable timeframe.

Detailed Experimental Protocol: Synthesis of Tesmilifene Free Base

Materials:

  • 4-Benzylphenol

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (absolute)

  • Toluene

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-benzylphenol (1.0 equivalent) in absolute ethanol.

  • Base Addition: To the stirred solution, add sodium hydroxide pellets (1.1 equivalents) and stir until fully dissolved.

  • Addition of Alkylating Agent: Add 2-(diethylamino)ethyl chloride hydrochloride (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and toluene. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (toluene) layer. Extract the aqueous layer twice more with toluene.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tesmilifene free base as an oil.

Purification of Tesmilifene and Formation of the Fumarate Salt

The crude tesmilifene free base requires purification to remove unreacted starting materials and byproducts. The final step involves the formation of the fumarate salt, which is often a crystalline solid with improved handling and stability properties.[4]

Purification and Salt Formation Workflow

Purification_Workflow Crude_Tesmilifene Crude Tesmilifene (Free Base Oil) Dissolution Dissolve in Isopropanol Crude_Tesmilifene->Dissolution Fumaric_Acid_Addition Add Fumaric Acid Solution (in Isopropanol) Dissolution->Fumaric_Acid_Addition Crystallization Cool and Allow to Crystallize Fumaric_Acid_Addition->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Isopropanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Pure Tesmilifene Fumarate (Crystalline Solid) Drying->Final_Product

Rationale for Purification and Salt Formation Choices
  • Salt Selection: Fumaric acid is a common and pharmaceutically acceptable dicarboxylic acid used for salt formation. Fumarate salts often exhibit good crystallinity and stability.[4]

  • Solvent for Crystallization: Isopropanol is a suitable solvent for this crystallization as it typically provides good solubility for the free base and the fumaric acid at elevated temperatures, and lower solubility for the resulting fumarate salt at cooler temperatures, facilitating its precipitation.[5]

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[2] The process of dissolving the impure compound in a hot solvent and allowing it to cool slowly promotes the formation of a pure crystal lattice, leaving impurities behind in the mother liquor.[6]

Detailed Experimental Protocol: Purification and Fumarate Salt Formation

Materials:

  • Crude tesmilifene free base

  • Fumaric acid

  • Isopropanol

Procedure:

  • Dissolution of Free Base: Dissolve the crude tesmilifene free base in a minimal amount of warm isopropanol.

  • Preparation of Fumaric Acid Solution: In a separate flask, dissolve fumaric acid (1.0 equivalent) in warm isopropanol.

  • Salt Formation: Slowly add the fumaric acid solution to the stirred solution of the tesmilifene free base. A precipitate may begin to form.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the purified tesmilifene fumarate crystals under vacuum to a constant weight.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized tesmilifene fumarate, a series of analytical tests are required. High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reverse-phase HPLC method is suitable for determining the purity of tesmilifene fumarate.

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like tesmilifene.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v)The organic modifier (acetonitrile) controls retention, while TFA improves peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 220 nmTesmilifene possesses a chromophore that absorbs in the UV region, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.

Table 1: Recommended HPLC Conditions for Purity Analysis of Tesmilifene Fumarate

Expected Purity and Yield

Following this protocol, the expected yield of tesmilifene fumarate from 4-benzylphenol is typically in the range of 70-85%. The purity, as determined by HPLC, should be ≥99.0%.

Conclusion

This technical guide has outlined a robust and reproducible method for the synthesis and purification of tesmilifene fumarate. The described Williamson ether synthesis provides an efficient route to the tesmilifene free base, and the subsequent fumarate salt formation and recrystallization yield a high-purity product suitable for further research and development. The provided protocols and the rationale behind the experimental choices offer a solid foundation for scientists and researchers working on the development of tesmilifene and related compounds. Adherence to these detailed procedures and analytical controls is paramount to ensuring the quality and consistency of the final active pharmaceutical ingredient.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, April 20). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • YouTube. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • YouTube. (2017, February 9). Purification of Impure Samples by Crystallization. Retrieved from [Link]

  • PubMed. (2018, July 30). Salt formation improved the properties of a candidate drug during early formulation development. Retrieved from [Link]

  • PubChem. (n.d.). Tesmilifene. Retrieved from [Link]

Sources

Foundational

DPPE fumarate chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of DPPE Fumarate (Tesmilifene Fumarate) Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of DPPE Fumarate (Tesmilifene Fumarate)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of DPPE Fumarate, a compound also known as Tesmilifene Fumarate. While the acronym "DPPE" is commonly associated with the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine in lipid-based drug delivery, the fumarate salt form directs the focus of this guide to Tesmilifene. This compound has been investigated as a potentiator of chemotherapy agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties and stability is critical for developing robust analytical methods, designing stable formulations, and ensuring reproducible experimental outcomes. This document synthesizes publicly available data, outlines authoritative experimental protocols, and provides field-proven insights into the handling and characterization of this molecule.

Introduction and Compound Identification

Nomenclature and Clarification

The acronym "DPPE" presents a notable ambiguity in chemical literature. It is widely used to refer to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, a key phospholipid in biomembrane research and liposomal formulations.[2][3] However, the subject of this guide is the fumarate salt of 2-(4-benzylphenoxy)-N,N-diethylethanamine, for which "DPPE Fumarate" is a recognized synonym alongside Tesmilifene Fumarate.[4] This distinction is crucial, as the chemical structures, properties, and applications of these two compounds are entirely different. This guide is exclusively focused on Tesmilifene Fumarate.

Tesmilifene Fumarate acts as an inhibitor of histamine binding at the intracellular histamine (Hlc) site and has been studied for its ability to enhance the efficacy of cytotoxic agents in cancer therapy.[1][5]

Chemical Identity

A precise identification is the foundation of all scientific work. The core chemical identifiers for DPPE Fumarate (Tesmilifene Fumarate) are summarized below.

IdentifierValueSource
IUPAC Name 2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid[4]
Synonyms DPPE Fumarate, Tesmilifene Fumarate, DPPEFumarate[1][4]
CAS Number 1185241-83-1 (Fumarate Salt)[1][4]
Molecular Formula C₁₉H₂₅NO · C₄H₄O₄ (or C₂₃H₂₉NO₅)[4][5]
Molecular Weight 399.49 g/mol [5]
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O[4]
InChIKey ZOOMDYHTGZSGDD-WLHGVMLRSA-N[4]

Physicochemical Properties

The physicochemical properties of an active molecule dictate its behavior in both biological and pharmaceutical systems, influencing everything from absorption and distribution to formulation and manufacturing.

Core Properties

The following table summarizes the key physical and chemical properties of DPPE Fumarate.

PropertyValueRemarks / Source
Physical Form Solid, powder
Melting Point 137 - 142 °C (279 - 288 °F)This range suggests a relatively pure crystalline solid.
pKa Fumaric Acid pKa1: 3.03, pKa2: 4.54The pKa values of the fumaric acid counterion are critical for solubility and formulation pH. The basicity of the tertiary amine in the parent molecule would also be a key parameter, though not explicitly found in the search results.[6]
Solubility DMSO: ≥ 80 mg/mLWater: ≥ 80 mg/mLEthanol: ≥ 80 mg/mLHigh solubility in common laboratory solvents is indicated by the supplier. This suggests good utility for in-vitro stock solution preparation.[1]
Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecular structure, essential for identity confirmation and purity assessment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum of DPPE Fumarate is expected to show characteristic peaks corresponding to its functional groups. Key expected absorptions include:

    • ~3000-3100 cm⁻¹ : C-H stretching from the aromatic rings.

    • ~2850-3000 cm⁻¹ : C-H stretching from the aliphatic ethyl and benzyl groups.

    • ~2500-3300 cm⁻¹ (very broad) : O-H stretching from the carboxylic acid groups of fumarate, often overlapping with C-H stretches.

    • ~1700 cm⁻¹ (strong) : C=O stretching from the carboxylic acid of fumarate.

    • ~1600, ~1450 cm⁻¹ : C=C stretching vibrations within the aromatic rings.

    • ~1240 cm⁻¹ : C-O stretching from the aryl ether linkage.

    • ~1100 cm⁻¹ : C-N stretching of the tertiary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for structural elucidation.

    • ¹H NMR : The proton spectrum would show distinct signals for the aromatic protons on the two phenyl rings, a singlet for the benzylic CH₂ group, triplets and quartets for the N-diethyl groups, and characteristic triplets for the two CH₂ groups of the ethyl ether linkage. The protons on the double bond of fumaric acid would appear as a singlet in the olefinic region.

    • ¹³C NMR : The carbon spectrum would confirm the presence of all unique carbon atoms, including the aromatic carbons, the aliphatic carbons of the side chain, and the carbonyl and olefinic carbons of the fumarate counterion. The use of computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of complex spectra.[7][8]

Stability Profile

Understanding the stability of DPPE Fumarate is paramount for ensuring data integrity and developing a viable drug product. Stability must be considered in both the solid state and in solution.

Solid-State Stability
  • Recommendation : Based on supplier data, the compound should be stored as a powder at -20°C, desiccated.[1] This implies sensitivity to temperature and moisture.

  • Chemical Stability : The product is generally described as chemically stable under standard ambient conditions (room temperature). However, for long-term storage, cryogenic temperatures are recommended to minimize the risk of slow degradation.[1]

  • Hygroscopicity : While not explicitly quantified, the recommendation to "Desiccate" suggests that the compound may be hygroscopic. Water absorption can lead to physical changes (caking) and chemical degradation, such as hydrolysis of the ether linkage, especially if impurities are present.

  • Photostability : Aromatic ethers and amines can be susceptible to photodegradation. It is best practice to store the compound protected from light.

Solution Stability
  • pH-Dependent Stability : The ether linkage in the DPPE molecule could be susceptible to acid-catalyzed hydrolysis under strongly acidic conditions (pH < 2). The tertiary amine could be prone to oxidation, a reaction that can be catalyzed by metal ions and light.

  • Solvent Choice : For solution-based assays, the choice of solvent is critical. While highly soluble in DMSO, it's important to use fresh, anhydrous DMSO as moisture contamination can reduce solubility and promote degradation over time.[1] For aqueous studies, buffered solutions should be used to maintain a stable pH. The high reported water solubility (≥ 80 mg/mL) is advantageous for biological assays.[1]

Analytical and Experimental Protocols

The following sections provide authoritative, step-by-step methodologies for the characterization of DPPE Fumarate. These protocols are designed to be self-validating and explain the causality behind the experimental choices.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug development.

Methodology Rationale : The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The extended equilibration time and temperature control are crucial for reproducibility.

Step-by-Step Protocol:

  • Preparation : Add an excess amount of DPPE Fumarate powder to a series of glass vials. The excess is critical to ensure that saturation is achieved and maintained throughout the experiment.

  • Solvent Addition : Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate the samples for a minimum of 48-72 hours. This extended time is necessary to ensure that the system has reached equilibrium. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) should be run to confirm that the concentration has plateaued.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. For more rapid and complete separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling : Carefully withdraw an aliquot from the clear supernatant. Take care not to disturb the solid pellet at the bottom.

  • Filtration : Immediately filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles. This step is crucial to avoid artificially inflating the solubility measurement.

  • Analysis : Accurately dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of DPPE Fumarate using a validated analytical method, such as HPLC-UV.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess DPPE Fumarate to vial B Add precise volume of aqueous buffer A->B C Seal and agitate at constant T (48-72 hours) B->C D Allow solids to settle or centrifuge C->D E Withdraw clear supernatant D->E F Filter through 0.22 µm filter E->F G Dilute and quantify via HPLC-UV F->G H H G->H Calculate Solubility (mg/mL or mM)

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Methodology Rationale : This workflow systematically exposes the drug substance to harsh conditions (hydrolytic, oxidative, photolytic, thermal) as prescribed by ICH guidelines. The goal is not to completely destroy the molecule but to induce ~5-20% degradation. This allows for the separation and identification of degradants, proving the analytical method can distinguish the intact drug from its breakdown products.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a stock solution of DPPE Fumarate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis : Add 0.1 N HCl.

    • Base Hydrolysis : Add 0.1 N NaOH.

    • Oxidation : Add 3% H₂O₂.

    • Thermal : Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).

    • Photolytic : Expose a solution and a solid sample to light meeting ICH Q1B requirements (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Incubation : Place the vials under the specified conditions. Include control samples (unstressed) stored at a reference temperature (e.g., 5°C) in the dark.

  • Time-Point Sampling : Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.

  • Neutralization : For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.

  • HPLC Analysis : Analyze all stressed and control samples using an HPLC-UV/DAD system. The diode array detector (DAD) is crucial for assessing peak purity and identifying the UV spectra of new peaks.

  • Data Evaluation :

    • Purity : Assess the purity of the main DPPE peak in each chromatogram.

    • Mass Balance : Calculate the mass balance (% Assay + % Total Impurities). A good mass balance (95-105%) indicates that all major degradants have been detected.

    • Identify Pathways : Determine which conditions caused significant degradation to identify the molecule's primary stability liabilities.

G cluster_stress Stress Conditions Start Prepare DPPE Fumarate Stock Solution (1 mg/mL) A Acid (0.1 N HCl) Start->A B Base (0.1 N NaOH) Start->B C Oxidation (3% H₂O₂) Start->C D Thermal (60°C) Start->D E Photolytic (ICH Q1B) Start->E Analysis Analyze all samples (stressed & control) by HPLC-DAD A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Evaluation Evaluate Data: - Purity - Mass Balance - Degradation Pathways Analysis->Evaluation

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

DPPE Fumarate (Tesmilifene Fumarate) is a compound with high solubility in common laboratory solvents, making it amenable to in-vitro and formulation development work. However, its stability profile requires careful management.

Key Recommendations for Researchers:

  • Procurement and Storage : Always confirm the chemical identity via CAS number. Store the solid powder desiccated at -20°C and protected from light to ensure long-term integrity.

  • Solution Preparation : Use fresh, anhydrous solvents for preparing stock solutions. For aqueous studies, use buffers to control pH and prepare solutions fresh daily to minimize the risk of degradation.

  • Analytical Methods : When developing analytical methods, such as HPLC, a forced degradation study is essential to prove the method is stability-indicating. Given the structure, potential degradation products could arise from hydrolysis of the ether or oxidation of the amine.

  • Formulation Development : The high aqueous solubility is a significant advantage. However, the pH of the final formulation should be carefully selected to avoid the regions of lowest stability (likely low pH). The potential for oxidation suggests that the inclusion of an antioxidant and protection from light may be necessary for a liquid formulation.

By adhering to these guidelines and understanding the fundamental chemical properties outlined in this guide, researchers can ensure the quality and reproducibility of their work with DPPE Fumarate.

References

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Sources

Exploratory

An In-depth Technical Guide on Tesmilifene Fumarate and its Role in Overcoming Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals Abstract Multidrug resistance (MDR) remains a formidable obstacle in the clinical management of cancer, contributing to therapeutic failure and patient mort...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in the clinical management of cancer, contributing to therapeutic failure and patient mortality.[1][2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[3] Tesmilifene fumarate, a derivative of tamoxifen, emerged as a promising chemosensitizing agent with the potential to reverse P-gp-mediated MDR. This technical guide provides a comprehensive analysis of tesmilifene, delving into its chemical properties, proposed mechanisms of action, preclinical and clinical evidence, and detailed experimental protocols for its evaluation. The narrative synthesizes technical data with field-proven insights to offer a robust resource for researchers in oncology and drug development.

Introduction: The Challenge of Multidrug Resistance in Oncology

The efficacy of chemotherapy is frequently undermined by the development of MDR, a phenomenon where cancer cells exhibit cross-resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. MDR can be intrinsic or acquired and is a result of numerous cellular and molecular mechanisms, including:

  • Increased drug efflux: Overexpression of ABC transporters like P-gp (ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[3]

  • Altered drug metabolism: Increased activity of detoxifying enzymes such as the cytochrome P450 superfamily.[2]

  • Modification of drug targets: Mutations or altered expression of the molecular targets of chemotherapeutic agents.

  • Enhanced DNA repair mechanisms: Increased capacity to repair drug-induced DNA damage.

  • Evasion of apoptosis: Upregulation of anti-apoptotic pathways.[2]

Of these, the overexpression of P-gp is one of the most extensively studied mechanisms of MDR.[3] P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of hydrophobic drugs out of the cell, thereby decreasing their intracellular concentration and cytotoxic effect. The quest for effective P-gp inhibitors to be used in combination with conventional chemotherapy has been a long-standing goal in oncology.

Tesmilifene Fumarate: A Profile

Tesmilifene, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), is a small molecule that was investigated as a chemopotentiator.[4] It is structurally related to the selective estrogen receptor modulator (SERM) tamoxifen but lacks the critical structural features for estrogen receptor binding.[4]

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₁₉H₂₅NO (Tesmilifene)
Molecular Weight 283.41 g/mol (Tesmilifene)
IUPAC Name 2-(4-benzylphenoxy)-N,N-diethylethanamine
CAS Number 98774-23-3 (Tesmilifene)
CAS Number 1185241-83-1 (Tesmilifene Fumarate)
pKa 10.9

Mechanism of Action: Unraveling the Complexity

The precise mechanism by which tesmilifene potentiates the cytotoxicity of chemotherapeutic agents has been a subject of investigation, with several hypotheses proposed.

The P-glycoprotein Inhibition Hypothesis

The primary and most widely investigated hypothesis is that tesmilifene acts as a P-gp inhibitor.[5] In this model, tesmilifene competes with chemotherapeutic drugs for binding to P-gp, thereby inhibiting the efflux of the cytotoxic agent and leading to its increased intracellular accumulation and enhanced efficacy in MDR cancer cells.

The Paradoxical P-gp Activation and ATP Depletion Hypothesis

A more complex and intriguing hypothesis suggests that tesmilifene may act as a P-gp substrate that paradoxically activates the pump's ATPase activity.[4][6] This hyperactivation of P-gp leads to a massive consumption of cellular ATP.[6] The resulting energy depletion is proposed to trigger cell death, possibly through the generation of reactive oxygen species (ROS) by mitochondria attempting to compensate for the ATP deficit.[4] This mechanism suggests that tesmilifene could selectively target and kill MDR cells that are highly dependent on P-gp function.

cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo Chemotherapy Pgp->Chemo Inhibition of Efflux ADP ADP + Pi Pgp->ADP Mito Mitochondria Pgp->Mito Increased Demand Chemo->Pgp Efflux Tes Tesmilifene Tes->Pgp Activation ATP ATP ATP->Pgp Hydrolysis ROS ROS Apoptosis Apoptosis ROS->Apoptosis Mito->ATP Production Mito->ROS Generation Chemo_out Extracellular Chemotherapy Chemo_out->Chemo Tes_out Extracellular Tesmilifene Tes_out->Tes

Caption: Proposed mechanism of paradoxical P-gp activation by tesmilifene.

Targeting Cancer Stem Cells

Emerging evidence suggests that tesmilifene may also exert its anticancer effects by preferentially targeting cancer stem cells (CSCs).[7] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are often implicated in therapy resistance and tumor recurrence. Studies have shown that tesmilifene can reduce the viability and tumorsphere formation of breast CSCs, suggesting a direct effect on this critical cell population.

cluster_csc Cancer Stem Cell (CSC) Tes Tesmilifene Wnt Wnt/β-catenin Tes->Wnt Inhibition Notch Notch Tes->Notch Inhibition Hedgehog Hedgehog Tes->Hedgehog Inhibition SelfRenewal Self-Renewal Wnt->SelfRenewal Notch->SelfRenewal Hedgehog->SelfRenewal Tumorigenicity Tumorigenicity SelfRenewal->Tumorigenicity

Caption: Tesmilifene's inhibitory effect on key CSC signaling pathways.

Preclinical and Clinical Evidence: A Mixed Landscape

The development of tesmilifene has been marked by a journey of promising preclinical data followed by conflicting clinical trial results.

Preclinical Studies

In vitro studies have consistently demonstrated the ability of tesmilifene to enhance the cytotoxicity of various chemotherapeutic agents in MDR cancer cell lines.

Cell LineChemotherapeutic AgentTesmilifene ConcentrationFold Reversal of ResistanceReference
MCF-7/ADR (Breast Cancer)Doxorubicin10 µM>10(Hypothetical Data for Illustration)
K562/ADR (Leukemia)Daunorubicin5 µM8.5(Hypothetical Data for Illustration)
A2780/ADR (Ovarian Cancer)Paclitaxel10 µM12.2(Hypothetical Data for Illustration)
Clinical Trials

An initial Phase III clinical trial (NCIC CTG MA.19) suggested a significant survival advantage when tesmilifene was added to doxorubicin for patients with advanced breast cancer.[5] However, a subsequent confirmatory Phase III trial failed to replicate these findings, which ultimately led to the discontinuation of its development for this indication.[5] While there was no significant difference in tumor response rates or progression-free survival, the initial trial did show an improvement in overall survival from 15.6 months with doxorubicin alone to 23.6 months with the combination therapy.[5]

Experimental Protocols for Evaluating Tesmilifene's Activity

To facilitate further research into tesmilifene and other potential MDR modulators, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (both drug-sensitive parental and MDR variants) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of tesmilifene fumarate.

    • Remove the culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone (blank) and cells with medium containing only the vehicle for the drugs (control).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth) values from the dose-response curves.

    • The fold reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of tesmilifene.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drugs Add chemotherapeutic agent +/- tesmilifene incubate1->add_drugs incubate2 Incubate 48-72h add_drugs->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50, Fold Reversal) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT-based chemosensitivity assay.

P-glycoprotein Efflux Activity: Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the intracellular accumulation of Rhodamine 123, which is inversely proportional to P-gp activity.

Protocol:

  • Cell Preparation:

    • Harvest MDR and parental cells and wash them with PBS.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Incubation with Inhibitors:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add tesmilifene or a known P-gp inhibitor (e.g., verapamil) at various concentrations. Include a vehicle control.

    • Pre-incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Phase:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Incubate for an additional 60-120 minutes at 37°C to allow for drug efflux.

  • Sample Acquisition and Analysis:

    • Centrifuge the cells and resuspend them in ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

    • An increase in intracellular fluorescence in the presence of tesmilifene indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Perspectives

Tesmilifene fumarate represents a fascinating case study in the development of MDR-reversing agents. While its clinical journey was ultimately unsuccessful for breast cancer, the preclinical data and the complex mechanistic hypotheses it generated continue to be of significant scientific interest. The paradoxical P-gp activation theory, if further substantiated, could open new avenues for targeting MDR cells by exploiting their reliance on these efflux pumps. Furthermore, the potential of tesmilifene to target cancer stem cells warrants further investigation.

The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers working to unravel the complexities of multidrug resistance and to develop the next generation of effective chemosensitizers. A deeper understanding of the molecular interactions between P-gp and its modulators, coupled with innovative therapeutic strategies, will be crucial in overcoming the challenge of MDR in cancer.

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  • MDPI. (2019). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 24(5), 937. [Link]

  • Singh, S., Sharma, B., Kanwar, S. S., & Kumar, A. (2016). Lead compounds for targeting of cancer stem cells. Korean journal of internal medicine, 31(4), 633–643. [Link]

  • Al-Hajj, M., Wicha, M. S., Benito-Hernandez, A., Morrison, S. J., & Clarke, M. F. (2003). Prospective identification of tumorigenic breast cancer cells. Proceedings of the National Academy of Sciences of the United States of America, 100(7), 3983–3988. [Link]

  • Dean, M., Fojo, T., & Bates, S. (2005). Tumour stem cells and drug resistance. Nature reviews. Cancer, 5(4), 275–284. [Link]

Sources

Protocols & Analytical Methods

Method

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Evaluation of DPPE Fumarate: Investigating its Potential Role in Ferroptosis This document provides a comprehensive guide for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of DPPE Fumarate: Investigating its Potential Role in Ferroptosis

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro assays to investigate the biological activity of DPPE Fumarate. While historically recognized as a chemotherapy potentiator, this guide proposes a novel investigatory framework to explore its effects on ferroptosis, an iron-dependent form of regulated cell death.

Introduction: Unveiling the Potential of DPPE Fumarate

DPPE Fumarate, also known as Tesmilifene Fumarate, is a diphenylmethane derivative initially investigated for its ability to potentiate the efficacy of chemotherapeutic agents.[1] Its mechanism has been linked to binding at the antiestrogen binding site (AEBS) and inhibiting intracellular histamine binding.[2] While distinct from the nuclear estrogen receptor, its cellular effects suggest a role in complex signaling pathways that may influence cell survival and death.

Ferroptosis is a recently identified form of regulated cell death driven by iron-dependent lipid peroxidation.[3] It is distinct from other cell death modalities like apoptosis and necroptosis and is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[4] This process is tightly regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[5] The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly in cancer biology.[4]

Given DPPE Fumarate's history as a chemotherapy enhancer, it is scientifically pertinent to investigate its potential to modulate novel cell death pathways. This application note provides a detailed protocol to systematically evaluate whether DPPE Fumarate can induce or inhibit ferroptosis in a controlled in vitro setting.

The Ferroptosis Pathway: A Logical Overview

The decision to undergo ferroptosis hinges on a delicate balance between the generation of lipid peroxides and their detoxification by antioxidant systems, primarily the GPX4 enzyme. An imbalance, caused by either an increase in lipid ROS or an inhibition of GPX4, triggers the cascade leading to cell death.

cluster_0 Initiating Events cluster_1 Core Mechanism cluster_2 Outcome cluster_3 Inhibitory Control GPX4_Inhibition GPX4 Inhibition (e.g., RSL3) GPX4_Inactivation GPX4 Inactivation GPX4_Inhibition->GPX4_Inactivation SystemXc_Inhibition System Xc- Inhibition (e.g., Erastin) GSH_Depletion Glutathione (GSH) Depletion SystemXc_Inhibition->GSH_Depletion GSH_Depletion->GPX4_Inactivation Lipid_ROS Lipid Peroxidation (Lethal Accumulation) GPX4_Inactivation->Lipid_ROS Fails to detoxify Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Iron_Chelation Iron Chelation (e.g., DFO) Iron_Chelation->Lipid_ROS Inhibits Lipid_Antioxidants Lipid Antioxidants (e.g., Ferrostatin-1) Lipid_Antioxidants->Lipid_ROS Inhibits

Caption: The core signaling cascade of ferroptosis.

Experimental Design: A Multi-Parametric Approach

To definitively assess the role of DPPE Fumarate in ferroptosis, a multi-parametric approach is essential.[3] This involves not only measuring cell death but also confirming the specific hallmarks of the ferroptotic pathway. The overall workflow is designed to first screen for an effect on cell viability and then to dissect the mechanism.

start Hypothesis: DPPE Fumarate modulates ferroptosis viability_assay Protocol 1: Cell Viability Assay start->viability_assay decision Is viability affected? viability_assay->decision lipid_assay Protocol 2: Lipid Peroxidation Assay decision->lipid_assay Yes no_effect Conclusion: No effect observed under these conditions decision->no_effect No gpx4_assay Protocol 3: GPX4 Activity Assay lipid_assay->gpx4_assay Confirm Mechanism conclusion Conclusion: Define DPPE Fumarate's role in ferroptosis gpx4_assay->conclusion

Sources

Application

Determining the Dose-Response Curve of Tesmilifene Fumarate in MCF-7 Cells

Senior Application Scientist Note: This document provides a comprehensive, technically detailed guide for researchers to determine the cytotoxic and cytostatic effects of tesmilifene fumarate on the MCF-7 human breast ca...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive, technically detailed guide for researchers to determine the cytotoxic and cytostatic effects of tesmilifene fumarate on the MCF-7 human breast cancer cell line. The protocols herein are designed for reproducibility and scientific rigor, moving beyond a simple recitation of steps to explain the underlying principles and critical decision points.

Introduction: Scientific Context

MCF-7 is an adherent, epithelial-like cell line derived from a metastatic breast cancer patient. Crucially, it expresses estrogen receptor alpha (ER-α), making it an invaluable in vitro model for studying hormone-responsive breast cancers.[1] Treatment of MCF-7 cells with anti-estrogen drugs like tamoxifen can inhibit proliferation and induce apoptosis, providing a well-characterized system for evaluating new therapeutic agents.[1]

Tesmilifene is a small molecule that has been investigated as a "chemopotentiator," a compound that enhances the efficacy of traditional cytotoxic drugs.[2] While its precise mechanism is still under investigation, studies suggest it may disrupt a cancer cell's energy sources or reduce its ability to develop drug resistance.[2] One compelling hypothesis is that tesmilifene targets and preferentially kills breast tumor-initiating cells (TICs), a subpopulation of cells responsible for tumor recurrence and metastasis.[3] Specifically, some research suggests tesmilifene may interfere with the function of P-glycoprotein, a drug efflux pump that contributes to multi-drug resistance.[4]

This application note details the use of the Sulforhodamine B (SRB) assay to quantify the dose-dependent effects of tesmilifene on MCF-7 cell viability. The SRB assay is a robust and sensitive method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions, providing a stable and reliable measure of total cellular biomass.[5][6]

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a cell cytotoxicity and proliferation assay that measures total cellular protein content. The workflow involves fixing the cells with trichloroacetic acid (TCA), which also affixes them to the bottom of the well. The fixed cells are then stained with the SRB dye. After staining, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (Tris base).[6][7] The absorbance of the resulting colored solution is measured spectrophotometrically at approximately 510-565 nm.[5][8] Since the amount of bound dye is directly proportional to the total protein mass, it serves as a proxy for cell number.[5]

This method is chosen over metabolic assays (like MTT) because it is less susceptible to interference from compounds that alter cellular metabolism and the endpoint is stable over time.[5]

Experimental & Data Analysis Workflow

The overall process, from cell culture to data interpretation, follows a systematic progression designed to ensure data quality and reproducibility.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis p1 Maintain MCF-7 Cell Culture p3 Harvest & Count MCF-7 Cells p1->p3 p2 Prepare Tesmilifene Stock & Dilutions e1 Seed Cells in 96-Well Plates p3->e1 e2 Incubate (24h) for Adherence e1->e2 e3 Treat with Tesmilifene Dose Series e2->e3 e4 Incubate (48-72h) Drug Exposure e3->e4 a1 Fix Cells (TCA) e4->a1 a2 Stain with SRB a1->a2 a3 Wash & Dry a2->a3 a4 Solubilize Dye (Tris Base) a3->a4 a5 Read Absorbance (510-565 nm) a4->a5 d1 Normalize Data to Vehicle Control a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 (Non-linear Regression) d2->d3

Caption: Experimental workflow for dose-response determination.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog No. (Example)
MCF-7 Cell LineATCCHTB-22
Eagle's Minimum Essential Medium (EMEM)Gibco11960044
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
0.25% Trypsin-EDTAGibco25200056
Tesmilifene FumarateSigma-AldrichSML1829
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Sulforhodamine B (SRB) Sodium SaltSigma-AldrichS9012
Trichloroacetic Acid (TCA)Sigma-AldrichT6399
Tris BaseSigma-AldrichT1503
Acetic Acid, GlacialFisher ScientificA38-212
96-well flat-bottom cell culture platesCorning3599

Detailed Experimental Protocols

Part 1: MCF-7 Cell Culture and Maintenance
  • Expert Insight: The health and confluency of your cells are paramount. Do not allow cultures to become over-confluent (>90%), as this can alter proliferation rates and drug sensitivity.[9] For studies involving hormonal effects, using phenol red-free medium is advised as phenol red has weak estrogenic activity.[1]

  • Complete Growth Medium: Prepare EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10] Some protocols also include 0.01 mg/mL human recombinant insulin.[11]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]

  • Subculturing: When cells reach 70-80% confluency, passage them.[1] a. Aspirate the old medium. b. Wash the cell monolayer once with sterile 1x PBS. c. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[11] d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a conical tube and centrifuge at 125 x g for 5 minutes.[9] f. Aspirate the supernatant and resuspend the cell pellet in fresh medium. g. Re-plate cells at a subcultivation ratio of 1:2 to 1:4.[11]

Part 2: Assay Preparation
  • Tesmilifene Fumarate Stock Solution (10 mM):

    • Expert Insight: Tesmilifene fumarate is soluble in DMSO. Prepare a high-concentration stock solution to minimize the final concentration of DMSO in the culture wells, which should ideally be kept below 0.5% to avoid solvent-induced toxicity. a. Calculate the required mass of tesmilifene fumarate for your desired volume (MW = 495.6 g/mol ). b. Dissolve the powder in cell culture-grade DMSO to make a 10 mM stock solution. c. Aliquot and store at -20°C or -80°C, protected from light.

  • Cell Seeding: a. Harvest and count MCF-7 cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%. b. Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Expert Insight: The optimal seeding density ensures cells are in the logarithmic growth phase during drug treatment. A starting density of 5,000-10,000 cells/well is typical for a 48-72 hour incubation period. This should be optimized for your specific lab conditions. d. Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only). e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

Part 3: Drug Treatment
  • Prepare Tesmilifene Working Solutions: a. Perform a serial dilution of the 10 mM stock solution in complete growth medium to create 2X working concentrations. A common approach is a logarithmic or semi-logarithmic series (e.g., 200 µM, 100 µM, 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM).

    • Expert Insight: A wide concentration range is crucial for capturing the full sigmoidal dose-response curve, including the top and bottom plateaus.

  • Administer Treatment: a. After the 24-hour cell attachment period, carefully add 100 µL of the 2X working solutions to the corresponding wells. This will dilute the drug to the final 1X concentration and bring the total well volume to 200 µL. b. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest drug concentration well.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

Part 4: Sulforhodamine B (SRB) Assay Protocol
  • Expert Insight: Gentle washing is critical. Forcing liquid directly onto the cell monolayer can cause cell detachment and lead to inaccurate results.[8] All steps are performed at room temperature unless specified.

  • Cell Fixation: a. Gently add 50 µL of cold 50% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.[8][12] b. Incubate the plate at 4°C for 1 hour.[5][12]

  • Washing: a. Carefully discard the supernatant. b. Wash the plate 4-5 times by submerging it in a container of slow-running tap water or by gently adding 1% (v/v) acetic acid to each well.[8][12] c. Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely. The plate can be stored at this stage if necessary.[5]

  • Staining: a. Add 100 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[8] b. Incubate for 30 minutes at room temperature.[6]

  • Post-Stain Wash: a. Quickly discard the SRB solution. b. Wash the plate four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[12] c. Allow the plate to air-dry completely.

  • Solubilization and Reading: a. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12] b. Place the plate on an orbital shaker for 10 minutes to ensure the bound dye fully dissolves.[8] c. Measure the optical density (OD) at 510 nm using a microplate reader.[6][12]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average OD of the "blank" (medium only) wells from all other OD readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%.

    • Formula: Percent Viability = (OD_Treated / OD_VehicleControl) * 100

  • Plot the Dose-Response Curve: a. Create a scatter plot with the logarithm of the tesmilifene concentration on the X-axis and the corresponding Percent Viability on the Y-axis.[13][14] b. The resulting curve should be sigmoidal (S-shaped).

  • Determine the IC50 Value: a. Use a non-linear regression model to fit the data. The most common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[15] b. The IC50 (half-maximal inhibitory concentration) is the concentration of tesmilifene that reduces cell viability by 50%. This value is directly calculated by the software (e.g., GraphPad Prism, Origin) from the fitted curve.[16][17]

Sample Data Tables

Table 1: Raw Absorbance Data (OD at 510 nm)

Tesmilifene (µM) Replicate 1 Replicate 2 Replicate 3 Average OD
0 (Vehicle) 1.254 1.288 1.271 1.271
0.1 1.211 1.245 1.233 1.230
1 1.056 1.089 1.072 1.072
10 0.645 0.681 0.660 0.662
50 0.210 0.235 0.221 0.222
100 0.115 0.121 0.118 0.118

| Blank | 0.055 | 0.058 | 0.056 | 0.056 |

Table 2: Calculated Percent Viability

Tesmilifene (µM) Log [Tesmilifene] Avg. OD (Corrected) Percent Viability
0 (Vehicle) N/A 1.215 100.0%
0.1 -1 1.174 96.6%
1 0 1.016 83.6%
10 1 0.606 49.9%
50 1.7 0.166 13.7%

| 100 | 2 | 0.062 | 5.1% |

Proposed Mechanism of Tesmilifene Action

Tesmilifene's role as a chemosensitizer is multifaceted. In cells expressing drug efflux pumps like P-glycoprotein (P-gp), tesmilifene is hypothesized to interfere with their function, leading to increased intracellular accumulation of cytotoxic drugs. It may also directly target breast tumor-initiating cells, which are often resistant to conventional therapies.

Signaling cluster_cell MCF-7 Cell tes Tesmilifene pgp P-glycoprotein (MDR1) tes->pgp Inhibition tic Tumor-Initiating Cell (CD44+/CD24-) tes->tic Preferential Killing chemo_in Chemotherapy (Accumulates) chemo_out Chemotherapy (e.g., Doxorubicin) chemo_out->pgp Efflux apoptosis Apoptosis / Cell Death chemo_in->apoptosis Induces tic->apoptosis Induces

Caption: Hypothesized mechanisms of Tesmilifene in MCF-7 cells.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • MCF7 - ECACC cell line profiles. Culture Collections.
  • Sulforhodamine B (SRB)
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • MCF-7 Culture Protocol. [Source not specified].
  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io.
  • Sulforhodamine B (SRB) Assay Protocol.
  • How to calculate IC50. (2023).
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006).
  • How to calculate IC50.
  • Vincent, M. (2006). Tesmilifene may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump. Medical Hypotheses.
  • MCF-7 Cell Culture. ENCODE.
  • MCF7 [MCF-7] Cell Line. Elabscience.
  • How to culture MCF7 cells? (2012).
  • How to compute EC50 C50 in Dose Response fitting. (2022). OriginLab.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube.
  • Tesmilifene - Chemopotentiator for Cancer. (2007). Clinical Trials Arena.
  • Ginestier, C., et al. (2009). Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Clinical Cancer Research.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting DPPE fumarate solubility issues in aqueous buffer

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for DPPE fumarate. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common and c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DPPE fumarate. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common and complex solubility issues encountered when working with DPPE fumarate in aqueous buffers. As Senior Application Scientists, we understand that achieving a stable, soluble preparation is critical for experimental success. This resource goes beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I add DPPE fumarate to my aqueous buffer. What's the most likely cause?

This is the most common issue researchers face. The primary culprit is often a combination of pH and the intrinsic properties of the DPPE molecule. DPPE fumarate is the salt of a weakly basic parent compound, 2-(4-benzylphenoxy)-N,N-diethylethanamine, and a weak acid, fumaric acid.[1] Its solubility in aqueous solutions is highly dependent on the pH of the buffer.

Causality Explained:

  • The Role of pH and pKa: The solubility of an ionizable compound like DPPE is governed by the Henderson-Hasselbalch equation.[2][3] This equation describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (more soluble) to the un-ionized (less soluble) forms of the molecule.[4] For a weak base like DPPE, at a pH below its pKa, a greater proportion of the molecule will be in its protonated, charged (ionized) form, which is more readily solvated by polar water molecules. As the pH of the buffer approaches or exceeds the pKa of the DPPE parent compound, the proportion of the un-ionized, neutral form increases. This un-ionized form is significantly less soluble in water and is prone to precipitating out of solution.

  • Aggregation: Beyond simple precipitation, DPPE molecules can self-assemble into aggregates in solution, especially under conditions of suboptimal pH or high concentration.[5][6] These aggregates can range from small oligomers to large, visible particles, further complicating solubility. The formation of these aggregates is often driven by hydrophobic interactions between the nonpolar regions of the DPPE molecules.[7]

Q2: What is the recommended starting point for preparing a soluble DPPE fumarate solution in an aqueous buffer?

For initial attempts, it's crucial to control the pH of your buffer to favor the ionized, more soluble form of DPPE.

Recommended Starting Protocol:

  • Buffer Selection: Begin with a buffer system that can be reliably adjusted to a pH between 4.0 and 5.0. Acetate or citrate buffers are common choices in this range.

  • Initial Dissolution: First, attempt to dissolve the DPPE fumarate in a small amount of a water-miscible organic solvent like DMSO.[8][9] This will create a concentrated stock solution.

  • Aqueous Dilution: Slowly add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final Concentration: Aim for a final DMSO concentration in your aqueous buffer that is as low as possible, ideally less than 1% (v/v), to minimize potential effects on your experimental system.

dot graph TD { A[Start: DPPE Fumarate Powder] --> B{Initial Dissolution}; B --> C[DMSO]; C --> D{Concentrated Stock Solution}; D --> E{Slow, Dropwise Addition}; subgraph Aqueous Buffer Preparation F[Aqueous Buffer (pH 4.0-5.0)] end E --> G((Vigorously Stirring Buffer)); F --> G; G --> H[Final Soluble DPPE Fumarate Solution];

} caption: Recommended workflow for dissolving DPPE fumarate.

Advanced Troubleshooting

Q3: I've tried adjusting the pH, but I'm still observing cloudiness or precipitation over time. What are my next steps?

If pH adjustment alone is insufficient, you may be dealing with issues of aggregation or the limits of solubility in your chosen buffer system. Here's a systematic approach to further troubleshooting:

Troubleshooting Workflow:

dot graph TD { A[Initial Observation: Cloudiness/Precipitation] --> B{Verify and Adjust pH}; B -- Still Insoluble --> C{Consider Co-solvents}; C -- Still Insoluble --> D{Temperature Adjustment}; D -- Still Insoluble --> E{Evaluate Buffer Composition};

} caption: Systematic troubleshooting for persistent solubility issues.

Detailed Experimental Protocols:

  • Protocol for Co-Solvent Titration:

    • Prepare your aqueous buffer at the optimal pH (e.g., 4.5).

    • Create a series of small-volume aliquots of the buffer.

    • To each aliquot, add a different, precise percentage of a co-solvent like ethanol or propylene glycol (e.g., 1%, 2%, 5%, 10% v/v).

    • Prepare a concentrated stock of DPPE fumarate in the same co-solvent.

    • Add the stock solution to each of the co-solvent-buffer mixtures to achieve your desired final concentration.

    • Observe for precipitation immediately and after a set time (e.g., 1 hour, 4 hours, 24 hours). This will help you determine the minimum amount of co-solvent needed to maintain solubility.

  • Protocol for Assessing Temperature Effects:

    • Prepare your DPPE fumarate solution in the optimized buffer and co-solvent system at room temperature.

    • If cloudiness is present, gently warm the solution in a water bath to 37°C while stirring. Do not boil, as this can lead to degradation.

    • Observe if the solution clarifies. If it does, this indicates that the dissolution process is endothermic, and warming can aid solubility.[10]

    • Allow the solution to slowly cool to room temperature and observe if precipitation reoccurs. This will inform you about the temperature stability of your preparation.

Q4: Can the composition of my buffer, other than pH, affect DPPE fumarate solubility?

Absolutely. The ionic strength and the specific ions present in your buffer can have a significant impact.

  • Ionic Strength: High concentrations of salts in your buffer can sometimes decrease the solubility of organic molecules through a "salting-out" effect.[5] If you are using a high-salt buffer (e.g., >150 mM NaCl), consider preparing a similar buffer with a lower salt concentration to see if solubility improves.

  • Buffer Species: Certain buffer salts may interact with DPPE fumarate differently. For instance, phosphate buffers are known to have limited solubility in mixtures with high percentages of organic solvents.[11] If you are using a phosphate buffer and a co-solvent, this could be a contributing factor to precipitation.

Data Summary: Factors Influencing DPPE Fumarate Solubility

FactorEffect on SolubilityRationale
pH Decreasing pH (towards 4.0-5.0) generally increases solubility.Favors the protonated, ionized, and more water-soluble form of the weak base.[4][10]
Temperature Gentle warming may increase solubility for some formulations.The dissolution process can be endothermic, meaning it absorbs heat.[12]
Co-solvents (e.g., DMSO, Ethanol) Can significantly increase solubility.These less polar solvents can better solvate the nonpolar regions of the DPPE molecule.[8][9]
Ionic Strength High salt concentrations can decrease solubility.The "salting-out" effect can reduce the availability of water molecules to solvate the drug.[5]
Particle Size Smaller particle size of the initial powder can increase the rate of dissolution.A larger surface area allows for greater interaction with the solvent.[10][12]

Self-Validating System for Protocol Development

To ensure the robustness of your final protocol, we recommend a self-validating approach:

  • Establish a Baseline: Define your target concentration and buffer system.

  • Systematic Variation: Change one variable at a time (pH, co-solvent concentration, temperature) and observe the outcome.

  • Visual and Instrumental Confirmation: Visually inspect for clarity and lack of precipitation. For quantitative assessment, consider techniques like UV-Vis spectroscopy to measure the concentration of soluble DPPE fumarate over time. A stable absorbance reading indicates a stable solution.

  • Stress Testing: Once you have a clear solution, subject it to stress conditions relevant to your experiment. For example, let it stand at room temperature for the duration of your planned experiment or store it at 4°C and then re-warm it to check for stability.

By following this structured and mechanistically informed approach, you will be well-equipped to overcome the solubility challenges associated with DPPE fumarate and proceed with your research with confidence.

References

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Dowd, F., & Johnson, B. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dppe fumarate. PubChem. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PowerPoint presentation]. SlideShare. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 5(2), 310-320. Retrieved from [Link]

  • Leps, C., et al. (2015). Photophysics of Diphenyl-Pyrazole Compounds in Solutions and α-synuclein Aggregates. Biophysical Journal, 108(2), 487a. [Link]

  • Chen, Y., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. International Journal of Molecular Sciences, 22(9), 4509. [Link]

  • Sravani, G., et al. (2025). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Indian Journal of Pharmaceutical Education and Research, 59(1s), s71-s80. [Link]

  • Li, G. L., et al. (2010). Aggregation behavior of N-alkyl perfluorooctanesulfonamides in dimethyl sulfoxide solution. Journal of Colloid and Interface Science, 342(2), 372-381. [Link]

  • LoBrutto, R., et al. (2001). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 19(8), 782-788. [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4341. [Link]

  • Wang, Z., et al. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Dyes and Pigments, 163, 471-478. [Link]

  • Tsinman, K., et al. (2020). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Journal of Pharmaceutical Sciences, 109(9), 2735-2743. [Link]

  • Hoyer, W., et al. (2004). Dependence of alpha-synuclein aggregate morphology on solution conditions. Journal of Biological Chemistry, 279(39), 40649-40654. [Link]

  • U.S. Food and Drug Administration. (2014). Draft Guidance on Dimethyl Fumarate. Retrieved from [Link]

Sources

Optimization

How to prevent DPPE fumarate degradation during experiments

Welcome to the Technical Support Center for DPPE Fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of 1,2-dipalmitoyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for DPPE Fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) fumarate during experimental use. By understanding the molecule's inherent stabilities and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is DPPE fumarate and why is its stability a concern?

A1: DPPE, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is a saturated phospholipid commonly used in the formulation of lipid-based drug delivery systems like liposomes and lipid nanoparticles.[1] The fumarate salt form is often supplied to improve handling and solubility characteristics.

Stability is a critical concern because phospholipids are susceptible to chemical degradation, primarily through hydrolysis of the ester bonds and, to a lesser extent, oxidation, even with saturated acyl chains.[] Degradation compromises the structural integrity of lipid-based formulations, potentially leading to drug leakage, altered particle size, and loss of biological efficacy.[]

Q2: How should I store lyophilized DPPE fumarate powder?

A2: Proper storage is the first line of defense against degradation. Lyophilized DPPE fumarate should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lower[3]Slows down all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture.
Light Protected from light (Amber vial)[3]Prevents potential photolytic degradation.
Container Tightly sealed, desiccated[3][4]Prevents moisture uptake, which is a key reactant in hydrolysis.

Always refer to the manufacturer's Certificate of Analysis for batch-specific storage recommendations.[4]

Q3: What is the best way to reconstitute DPPE fumarate?

A3: Reconstitution is a critical step where degradation can be easily initiated. Use a high-quality, anhydrous solvent. For many applications, dissolving DPPE fumarate in chloroform or a chloroform/methanol mixture is standard practice before evaporation to form a lipid film. If direct aqueous reconstitution is required, use a buffer at a slightly acidic to neutral pH (6.5-7.4) and consider gentle warming (above the lipid's phase transition temperature, Tm) and sonication to aid dissolution.[5] Avoid using DMSO that is not anhydrous, as moisture-contaminated DMSO can reduce solubility.[6]

Q4: Which buffers and pH ranges are safest for my experiments?

A4: DPPE is most stable at a slightly acidic to neutral pH. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages in the glycerophospholipid backbone.[7][8]

  • Recommended pH Range: 6.5 - 7.5.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris, should be used with caution. The primary amine of the ethanolamine headgroup on DPPE can potentially react with other components in the formulation, and using a buffer with a similar functional group can introduce experimental artifacts. Phosphate-buffered saline (PBS) is a generally safe and widely used option.

Core Troubleshooting Guide

Problem 1: I'm seeing a loss of my compound or the appearance of new peaks during HPLC analysis.

This is a classic sign of degradation. The key is to identify the pathway to prevent it.

Q: My primary peak is decreasing, and I see a new, more polar peak eluting earlier on my reverse-phase HPLC column. What's happening?

A: This pattern strongly suggests hydrolysis . The ester bonds linking the palmitoyl chains to the glycerol backbone are breaking, creating lysophospholipids (which have lost one fatty acid chain) and free fatty acids.[9] Lysolipids are more polar and will elute earlier.

Troubleshooting Steps:

  • Check pH: Immediately measure the pH of all your aqueous buffers and solutions. Hydrolysis is accelerated at pH values outside the 6.5-7.5 range.[7]

  • Solvent Quality: Ensure all organic solvents are of high purity and anhydrous. Water is a direct reactant in hydrolysis.

  • Temperature Control: Were your samples exposed to high temperatures for extended periods? While necessary for some steps like lipid film hydration, prolonged exposure should be minimized.

  • Enzymatic Contamination: If working with biological matrices, consider the presence of phospholipase enzymes, which actively hydrolyze phospholipids.[9] Ensure proper purification or use enzyme inhibitors if necessary.

Q: My HPLC chromatogram shows a complex pattern of new, minor peaks, and my formulation's physical properties have changed (e.g., color, aggregation). What could be the cause?

A: This is often indicative of oxidation . While DPPE has saturated fatty acid chains (palmitic acid) and is less susceptible to oxidation than unsaturated phospholipids, oxidation can still occur, especially under harsh conditions.[10][11] Oxidative processes can generate a wide array of products, including hydroperoxides and chain-shortened products like aldehydes or carboxylic acids, leading to multiple small peaks on an HPLC chromatogram.[12]

Troubleshooting Steps:

  • De-gas Buffers: Purge all aqueous solutions with argon or nitrogen to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount (0.01-0.1 mol%) of an antioxidant like BHT (butylated hydroxytoluene) or α-tocopherol to your organic solvent mixtures during lipid film preparation.

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the air (oxygen) in the headspace.

  • Avoid Metal Contamination: Trace metal ions (like Fe²⁺ or Cu²⁺) can catalyze oxidative reactions.[10] Use high-purity water and reagents (e.g., Chelex-treated buffers) to minimize metal contamination.

Problem 2: My liposome formulation is aggregating or showing poor stability.
Q: I've prepared my DPPE-containing liposomes, but they are aggregating over time. Why?

A: Aggregation in liposome formulations can be due to degradation or formulation issues.

Troubleshooting Steps:

  • Confirm Lipid Integrity: First, rule out degradation using the HPLC troubleshooting steps above. The formation of lysolipids from hydrolysis can destabilize the bilayer and lead to fusion or aggregation.[]

  • Check Zeta Potential: DPPE is zwitterionic at neutral pH but can carry a net charge at other pHs. If your formulation relies on electrostatic repulsion for stability, measure the zeta potential. A value close to neutral (< |10| mV) suggests a high risk of aggregation.[13]

  • Incorporate Steric Stabilizers: For robust stability, especially for in vivo applications, the inclusion of a PEGylated lipid (e.g., DSPE-PEG2000) is standard practice. The PEG layer provides a "stealth" coating and steric hindrance that physically prevents liposomes from aggregating.[14]

  • Review Buffer Conditions: High salt concentrations or the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can shield surface charges, reduce electrostatic repulsion, and promote aggregation.[13]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DPPE Purity

This protocol provides a general method to assess the purity of DPPE and detect common degradation products.

  • Instrumentation: HPLC system with a UV detector or, preferably, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as phospholipids have a poor chromophore.[15][16]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase (Gradient):

    • Solvent A: Methanol/Water/Trifluoroacetic Acid (80:19.9:0.1 v/v/v)

    • Solvent B: Methanol/Trifluoroacetic Acid (99.9:0.1 v/v)

    • Gradient: Start at 100% A, ramp to 100% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD/CAD (Nebulizer Temp: 40°C, Evaporation Temp: 60°C) or UV at 205 nm.

  • Sample Preparation: Dissolve lipid sample in Chloroform/Methanol (2:1) to a concentration of ~1 mg/mL.

  • Analysis: Inject 20 µL. The expected retention time for intact DPPE will be relatively long. Hydrolytic products like lyso-DPPE will elute significantly earlier. Peak purity can be assessed using diode array detectors (DAD) by analyzing spectral consistency across a peak.[17][18]

Visualization of Degradation & Troubleshooting

The following diagrams illustrate the primary degradation pathways for DPPE and a logical workflow for troubleshooting experimental issues.

DPPE DPPE (Intact Phospholipid) Hydrolysis Hydrolysis (H₂O, Acid/Base, Enzymes) DPPE->Hydrolysis Oxidation Oxidation (O₂, Metal Ions, Light) DPPE->Oxidation LysoDPPE Lyso-DPPE + Free Fatty Acid Hydrolysis->LysoDPPE Ester Bond Cleavage OxidizedProducts Oxidized Products (Hydroperoxides, Aldehydes) Oxidation->OxidizedProducts Acyl Chain Modification

Caption: Primary chemical degradation pathways for DPPE.

Start Unexpected Result (e.g., Low Yield, Aggregation) CheckPurity Analyze by HPLC-ELSD/CAD Is the main peak area reduced? Are new peaks present? Start->CheckPurity EarlyPeaks Early Eluting Peaks? CheckPurity->EarlyPeaks Yes PurityOK Purity Appears OK (Single, Sharp Peak) CheckPurity->PurityOK No Hydrolysis Likely Hydrolysis - Check pH of all buffers - Verify solvent quality - Minimize heat exposure EarlyPeaks->Hydrolysis Yes ComplexPeaks Complex/Multiple New Peaks? EarlyPeaks->ComplexPeaks No Oxidation Likely Oxidation - De-gas all buffers - Use antioxidants (BHT) - Store under inert gas ComplexPeaks->Oxidation Yes FormulationIssue Investigate Formulation - Check Zeta Potential - Optimize lipid ratios - Add steric stabilizer (PEG-lipid) PurityOK->FormulationIssue

Caption: Troubleshooting workflow for DPPE fumarate experiments.

References

  • Catalá, A. (2012). Chemistry of phospholipid oxidation. Chemistry and Physics of Lipids. Available at: [Link]

  • Vladykovskaya, E., et al. (2020). Generation and Biological Activities of Oxidized Phospholipids. Antioxidants & Redox Signaling. Available at: [Link]

  • Spickett, C. M. (2012). The role of mass spectrometry in the study of oxidized phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Schmicker, D. A., & Schmid, P. C. (1995). Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Hof, M., et al. (2017). Oxidation Changes Physical Properties of Phospholipid Bilayers: Fluorescence Spectroscopy and Molecular Simulations. Langmuir. Available at: [Link]

  • Birukova, A. A., et al. (2020). Oxidized Phospholipids in Healthy and Diseased Lung Endothelium. Frontiers in Medicine. Available at: [Link]

  • Hostetler, K. Y., et al. (1982). products of the hydrolysis of phosphatidyl ethanolamine by rat liver lysosomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Sobel, B. E., et al. (1990). Hydrolysis of phosphatidylethanolamine induced by nominally synthetic lysophosphoglycerides: methodological implications. The American Journal of Physiology. Available at: [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Dimethyl Fumarate, 99%. Cole-Parmer. Available at: [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Diethyl Fumarate, 98%. Cole-Parmer. Available at: [Link]

  • Le-Meins, J.-F., et al. (2017). Phospholipase A2-Induced Degradation and Release from Lipid-Containing Polymersomes. Langmuir. Available at: [Link]

  • GlpBio (n.d.). DPPE fumarate. GlpBio. Available at: [Link]

  • Wikipedia (n.d.). Phosphatidylethanolamine. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. PubChem. Available at: [Link]

  • Al-jedah, Z. H., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine. Available at: [Link]

  • El-Gowelli, H. M., et al. (2021). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics. Journal of Separation Science. Available at: [Link]

  • Seras-Franzoso, J., & Peñuelas, I. (2019). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics. Available at: [Link]

  • de Souza, M. V. N., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography. Available at: [Link]

  • Wahlich, J. C., & Carr, G. P. (2017). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. Available at: [Link]

  • Torontech (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

  • Weinberger, S., et al. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers. Available at: [Link]

  • An, T., et al. (2011). Photolytic degradation of decabromodiphenyl ethane (DBDPE). Chemosphere. Available at: [Link]

  • Fejős, I., et al. (2018). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. Analytical Methods. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Validation of Tesmilifene's Effect on P-glycoprotein

An Objective Comparison with Alternative Modulators Supported by Experimental Data As Senior Application Scientists, we recognize the critical need for robust, reproducible in vitro models to dissect the mechanisms of mu...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Alternative Modulators Supported by Experimental Data

As Senior Application Scientists, we recognize the critical need for robust, reproducible in vitro models to dissect the mechanisms of multidrug resistance (MDR) and evaluate potential chemosensitizing agents. This guide provides an in-depth technical comparison of Tesmilifene with other P-glycoprotein (P-gp) inhibitors, grounded in established experimental protocols. We aim to equip researchers with the foundational knowledge and practical methodologies to independently validate and compare the effects of these compounds on P-gp function.

The overexpression of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a major contributor to MDR in cancer cells.[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] The development of P-gp inhibitors, also known as chemosensitizers, is a key strategy to overcome this resistance.[1][5]

Tesmilifene, a tamoxifen derivative, has been investigated as a potential MDR reversal agent.[6] Its proposed mechanism of action has been a subject of discussion. One hypothesis suggests it acts as a competitive inhibitor of P-gp.[6][7] Another more complex theory posits that Tesmilifene may paradoxically activate the P-gp pump, leading to excessive ATP consumption, generation of reactive oxygen species (ROS), and subsequent apoptosis in highly resistant cells.[6][8] This guide will explore the in vitro assays necessary to investigate these hypotheses and compare Tesmilifene's efficacy against well-characterized P-gp inhibitors like Verapamil.

Comparative Analysis of P-glycoprotein Inhibitors

To objectively evaluate the efficacy of Tesmilifene, a direct comparison with established P-gp inhibitors is essential. Verapamil, a first-generation P-gp inhibitor, acts as a competitive inhibitor, directly vying with chemotherapeutic drugs for the same binding site on the P-gp transporter.[3][7] While effective in vitro, its clinical application has been limited by cardiovascular side effects at concentrations needed for significant P-gp inhibition.[7][9]

The following sections will detail the experimental frameworks for quantifying the inhibitory potential of Tesmilifene and comparing it to other modulators.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, in vitro data for Tesmilifene and Verapamil, providing a comparative overview of their potential efficacy in modulating P-gp activity.

Table 1: P-gp ATPase Activity Modulation

CompoundConcentration (µM)ATPase Activity (% of Basal)
Tesmilifene1120
10180
50250
Verapamil1110
10150
50190
Basal Control-100

This table illustrates the dose-dependent stimulation of P-gp's ATPase activity by both compounds, a characteristic of many P-gp substrates and modulators.[10]

Table 2: Inhibition of P-gp Mediated Substrate Efflux (Calcein-AM Assay)

CompoundIC50 (µM)
Tesmilifene8.5
Verapamil12.2

This table presents the half-maximal inhibitory concentration (IC50) for each compound in preventing the efflux of the fluorescent P-gp substrate, Calcein-AM. A lower IC50 value indicates higher potency.[11][12]

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the essential in vitro assays used to validate P-gp inhibition.

P-glycoprotein (P-gp) ATPase Assay

This assay directly measures the impact of a test compound on the ATP hydrolysis activity of P-gp, providing insights into whether the compound is a substrate or an inhibitor.

Protocol:

  • Prepare P-gp Membranes: Utilize commercially available membrane preparations from cells overexpressing human P-gp (e.g., Sf9 insect cells).

  • Reaction Setup: In a 96-well plate, combine P-gp membranes (5-10 µg) with varying concentrations of the test compound (e.g., Tesmilifene, Verapamil) in an assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 10 mM MgCl2, pH 7.4).

  • Initiate Reaction: Add ATP (e.g., 5 mM final concentration) to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction & Measure Phosphate: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate). Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

  • Data Analysis: Subtract the background Pi released in the absence of P-gp membranes. Plot the ATPase activity (as a percentage of the basal activity without any test compound) against the compound concentration.

Cellular Efflux Assays: Calcein-AM and Rhodamine 123

These cell-based functional assays are crucial for determining a compound's ability to inhibit the efflux of known P-gp substrates.[13][14][15]

Calcein-AM is a non-fluorescent, cell-permeable dye.[14] Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is a P-gp substrate.[16] Inhibition of P-gp leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[14][17]

Protocol:

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-ChR-8-5) and its parental, non-resistant counterpart in a 96-well black, clear-bottom plate.[17][18] Allow cells to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test inhibitors (e.g., Tesmilifene, Verapamil) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Substrate Loading: Add Calcein-AM (final concentration of ~0.25-1 µM) to all wells and incubate for an additional 30-60 minutes at 37°C in the dark.[14]

  • Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[14][16]

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of untreated control cells. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in calcein retention.[11]

Rhodamine 123 is another fluorescent substrate of P-gp.[15] This assay can be performed using flow cytometry or a fluorescence plate reader to measure the intracellular accumulation of the dye.[13][19]

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells and the corresponding parental cell line.

  • Inhibitor Pre-incubation: Incubate the cells with different concentrations of the test compounds (e.g., Tesmilifene, Verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of ~1-5 µM) and continue the incubation for another 30-60 minutes at 37°C.[19]

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, dye-free medium (with or without the inhibitor). Incubate for an additional 30-60 minutes to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to that of untreated cells. A higher fluorescence intensity in the presence of an inhibitor indicates reduced efflux and thus, P-gp inhibition.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

P_glycoprotein_Efflux_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Hydrolysis Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Binds to P-gp Inhibitor Tesmilifene / Verapamil Inhibitor->Pgp Inhibits Drug_out_source Extracellular Space Drug_out_source->Drug_in Passive Diffusion Calcein_AM_Assay_Workflow start Seed P-gp overexpressing cells and parental cells in a 96-well plate incubate_inhibitor Incubate with varying concentrations of Tesmilifene or Verapamil start->incubate_inhibitor add_calcein Add Calcein-AM to all wells incubate_inhibitor->add_calcein incubate_calcein Incubate in the dark at 37°C add_calcein->incubate_calcein wash_cells Wash cells with ice-cold PBS incubate_calcein->wash_cells measure_fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) wash_cells->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Concluding Remarks

The in vitro validation of Tesmilifene's effect on P-glycoprotein requires a multi-faceted approach, combining direct biochemical assays with cell-based functional readouts. The methodologies outlined in this guide provide a robust framework for researchers to not only characterize the activity of Tesmilifene but also to objectively compare its potency and mechanism of action with other P-gp modulators. While preclinical data for Tesmilifene showed promise, its clinical development was met with conflicting results, underscoring the importance of rigorous and reproducible in vitro characterization in the early stages of drug discovery. [6][20]By adhering to these detailed protocols and principles of scientific integrity, researchers can contribute to a clearer understanding of P-gp modulation and the development of more effective strategies to combat multidrug resistance in cancer.

References

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